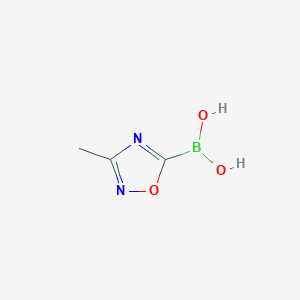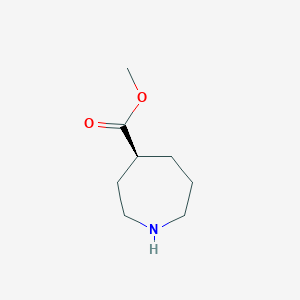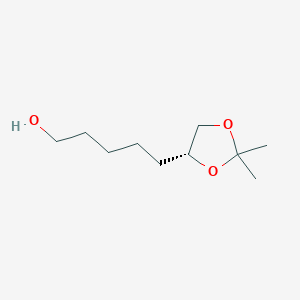
2,6-Dinitrophenyl acetaldehyde
説明
- Molecular Weight : 224.1735 g/mol
- Chemical Structure : It is the hydrazone derivative of acetaldehyde, formed by reacting acetaldehyde with 2,4-dinitrophenylhydrazine (often abbreviated as 2,4-DNP or 2,4-DNPH) .
Molecular Structure Analysis
The molecular structure of 2,6-Dinitrophenyl acetaldehyde consists of a phenyl group (C6H5) attached to a hydrazine moiety (N2H4) with two nitro groups (NO2) at the 2- and 4-positions on the phenyl ring . The compound appears as a red to orange solid .
Chemical Reactions Analysis
One notable reaction involving 2,6-Dinitrophenyl acetaldehyde is its reaction with aldehydes and ketones. When treated with 2,4-dinitrophenylhydrazine (Brady’s reagent), aldehydes and ketones form bright orange or yellow precipitates. This reaction serves as a test for the presence of the carbon-oxygen double bond in these carbonyl compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Atmospheric Analysis
- Airborne Carbonyls Analysis: The 2,4-dinitrophenylhydrazine (2,4-DNPH)-coated cartridge sampling method, a relative of 2,6-Dinitrophenyl Acetaldehyde, is employed for atmospheric carbonyl species analysis, including acetaldehyde. It shows sensitivity to sample concentration levels over sampling volume, highlighting its reliability for light carbonyls like acetaldehyde (Pal & Kim, 2008).
Chemical Analysis and Detection
- High-Performance Liquid Chromatography (HPLC): A study explored the cyclic voltammetric behavior of acetaldehyde and its derivatized product with 2,4-DNPH, indicating its utility in optimizing HPLC conditions for acetaldehyde detection (Saczk et al., 2005).
- Microextraction Technique for Acetaldehyde Detection: Utilization of 2,4-DNPH in directly suspended droplet microextraction technique coupled with HPLC for sensitive acetaldehyde detection in peritoneal dialysis fluids (Es’haghi & Babazadeh, 2012).
- Isomerization Analysis: Investigation of isomerization in aldehyde-2,4-dinitrophenylhydrazone derivatives, relevant for analyzing carbonyl compounds in various settings (Uchiyama, Ando, & Aoyagi, 2003).
Biological and Environmental Impact
- DNA Damage and Carcinogenesis: Acetaldehyde, a product of 2,4-DNPH, contributes to DNA damage, potentially leading to carcinogenesis in squamous epithelium. This underlines the biological impact of acetaldehyde, indirectly related to 2,6-Dinitrophenyl Acetaldehyde (Mizumoto et al., 2017).
Methodological Improvements
- **Improved Method for Acetaldehyde Determination in Blood:** Development of an improved method for acetaldehyde determination in blood, using 2,4-DNPH, a related compound to 2,6-Dinitrophenyl Acetaldehyde, enhances accuracy and precision in medical diagnostics (Kozutsumi et al., 2002).
Pharmacological Research
- Pharmaceutical Analysis: Application in pharmaceutical research, specifically in the quantification of formaldehyde and acetaldehyde traces in drug substances, using HPLC methods involving 2,4-DNPH derivatization (Velankar, Lokhande, & Yadav, 2016).
Thermal Analysis and Hazard Prediction
- Thermal Decomposition Studies: Research on thermal decomposition of aldehyde-2,4-dinitrophenylhydrazones, providing insights into the safety and stability of chemicals, a domain indirectly relevant to 2,6-Dinitrophenyl Acetaldehyde (Pandele Cusu, Musuc, & Oancea, 2020).
Fermentation and Food Technology
- Acetaldehyde Kinetics in Alcoholic Fermentation: Examination of acetaldehyde kinetics during alcoholic fermentation by yeast, contributing to our understanding of fermentation processes and quality control in the food and beverage industry (Jackowetz, Dierschke, & Orduña, 2011).
Structural and Adduct Analysis
- Identification of DNA Adducts: Acetaldehyde reacts with DNA to form stable adducts, an area of research that holds significance in understanding genetic damage and its implications (Wang et al., 2000).
特性
IUPAC Name |
2-(2,6-dinitrophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPSKWRANNPODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrophenyl acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















